molecular formula C22H25F2NO4 B1670347 Dexnebivolol CAS No. 118457-15-1

Dexnebivolol

Cat. No. B1670347
M. Wt: 405.4 g/mol
InChI Key: KOHIRBRYDXPAMZ-YHBROIRLSA-N
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Description

Nebivolol is a beta-1 adrenergic receptor antagonist with antihypertensive and vasodilatory activity. Nebivolol binds to and blocks the beta-1 adrenergic receptors in the heart, thereby decreasing cardiac contractility and rate. This leads to a reduction in cardiac output and lowers blood pressure. In addition, nebivolol potentiates nitric oxide (NO), thereby relaxing vascular smooth muscle and exerting a vasodilatory effect.
Nebivolol is a beta-blocker and antihypertensive medication that has additional vasodilatory activity mediated by nitric oxide release. Nebivolol has yet to be linked to instances of clinically apparent liver injury.
(S,R,R,R)-nebivolol is a 2,2'-iminobis[1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol] that has (1R,1'R,2R,2'S)-configuration. It is a conjugate base of a (S,R,R,R)-nebivolol(1+). It is an enantiomer of a (R,S,S,S)-nebivolol.

Scientific Research Applications

Neuroprotection in Pediatric Anesthesia

  • Neuroprotective Potential : Dexmedetomidine (DEX) shows neuroprotective properties against sevoflurane-induced neurotoxicity in infant rats. It significantly reduces apoptosis in various brain regions, highlighting its potential as a therapeutic agent in pediatric anesthesia (Perez-Zoghbi et al., 2017).

Pediatric Surgery and Postoperative Care

  • Reducing Preoperative Anxiety and Postoperative Agitation : DEX effectively minimizes preoperative anxiety and emergence agitation in children undergoing cataract surgery with sevoflurane anesthesia, without causing significant clinical complications (Lin et al., 2016).

Nanomedicine in Inflammatory Arthritis

  • Application in Nanomedicine : Dexamethasone, in various nanomedicine formulations, shows promise in treating inflammatory arthritis. The study comparing liposomes, micelles, and polymeric prodrugs of dexamethasone highlights the importance of drug release kinetics in joint protection, offering insights for clinical management of rheumatoid arthritis (Quan et al., 2014).

Anesthetic Applications

  • Enhancing Anesthetic Efficacy : Dexmedetomidine reduces sevoflurane-associated emergence agitation and postoperative pain in pediatric ambulatory surgery. It demonstrates a capacity to improve the efficacy and safety of anesthetic techniques (Sato et al., 2010).

Neuroprotective Effects

  • Mitigating Neurotoxicity : Dexmedetomidine mitigates sevoflurane-induced cell cycle arrest in hippocampal neurons, showing a neuroprotective effect. This indicates its potential in reducing neurotoxicity associated with anesthesia (Bo et al., 2018).

Ophthalmology

  • Treatment of Macular Edema : Dexamethasone intravitreal implant shows efficacy in treating macular edema related to retinal vein occlusion, offering a therapeutic option for this condition (Haller et al., 2011).

Neurological Protection in Ischemia

  • Protective Effects in Spinal Cord Ischemia : Nebivolol demonstrates protective effects against neuronal damage induced by spinal cord ischemia/reperfusion in rabbits. This suggests its potential application in neuroprotection (Ilhan et al., 2004).

Controlled Drug Release in Biomedical Devices

  • Drug Eluting Stents and Biocompatibility : A study on the biostability and biological performance of a PDMS-based polyurethane with dexamethasone indicates its suitability as a delivery vehicle for therapeutic agents in implantable drug delivery applications, such as drug-eluting stents (Simmons et al., 2008).

Effect on Perioperative Hemodynamics

  • Intracranial Surgery Applications : DEX shows efficacy in controlling hypertensive responses in patients undergoing intracranial surgery. It enhances hemodynamic stability during critical surgical moments (Bekker et al., 2008).

properties

IUPAC Name

(1R)-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-[[(2R)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F2NO4/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2/t17-,18-,21-,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOHIRBRYDXPAMZ-YHBROIRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=CC(=C2)F)O[C@H]1[C@@H](CNC[C@H]([C@@H]3CCC4=C(O3)C=CC(=C4)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dexnebivolol

CAS RN

118457-14-0, 118457-15-1
Record name Nebivolol [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118457140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dexnebivolol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118457151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1-Benzopyran-2-methanol, a,a'-[iminobis(methylene)]bis[6-fluoro-3,4-dihydro-, (aR,a'R,2R,2'S)-rel
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.122.074
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEXNEBIVOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I43D0296P8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name NEBIVOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/030Y90569U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BB Yang, F Gao, YD Yang, R Wang, X Li, L Li - Molecules, 2023 - mdpi.com
Chiral 2-substituted chromanes are important substructures in organic synthesis and appear in numerous natural products. Herein, the correlation between specific optical rotations (…
Number of citations: 7 www.mdpi.com

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